molecular formula C22H17ClFN3O3S B14122443 N-(5-chloro-2-methylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

N-(5-chloro-2-methylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B14122443
M. Wt: 457.9 g/mol
InChI Key: BITMBKKQSSNTCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thienopyrimidine core, a fluorobenzyl group, and a chloro-methylphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-methylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the thienopyrimidine core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable amine.

    Introduction of the fluorobenzyl group: This step often involves a nucleophilic substitution reaction where a fluorobenzyl halide reacts with the thienopyrimidine intermediate.

    Attachment of the chloro-methylphenyl group: This can be done through an acylation reaction using the appropriate chloro-methylphenyl derivative.

Industrial Production Methods: Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienopyrimidine core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halides (e.g., bromine or chlorine) and nucleophiles (e.g., amines or thiols) are commonly employed.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, potentially enhancing the efficiency of certain transformations.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Cell Signaling: It could be used to study cell signaling pathways due to its potential interactions with cellular receptors.

Medicine:

    Drug Development: The compound’s structure suggests it could be a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Diagnostics: It may be used in diagnostic assays to detect the presence of certain biomolecules.

Industry:

    Agriculture: The compound could be explored as a pesticide or herbicide due to its potential biological activity.

    Manufacturing: Its unique properties might make it useful in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby affecting various biochemical pathways. For example, it could inhibit an enzyme by binding to its active site, preventing substrate access and subsequent catalysis.

Comparison with Similar Compounds

  • N-(5-chloro-2-methylphenyl)-2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
  • N-(5-chloro-2-methylphenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

Comparison:

  • Structural Differences: The presence of different substituents on the benzyl group (e.g., fluorine vs. chlorine or methyl) can significantly affect the compound’s properties.
  • Biological Activity: These structural variations can lead to differences in biological activity, such as binding affinity to targets or metabolic stability.
  • Chemical Reactivity: The different substituents can also influence the compound’s reactivity in chemical reactions, potentially making one compound more suitable for certain applications than others.

Biological Activity

N-(5-chloro-2-methylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C25H19ClFN5O3
  • Molecular Weight : 491.9 g/mol

Research indicates that compounds similar to this compound can exhibit significant biological activity through various mechanisms:

  • Inhibition of Enzymatic Activity : Compounds containing fluorinated groups often interact with cytochrome P450 enzymes, leading to altered metabolism in cancer cells. This interaction can enhance the antiproliferative effects by forming DNA adducts that disrupt cellular functions .
  • Antiproliferative Effects : Similar thieno[3,2-d]pyrimidine derivatives have shown promising results in inhibiting cell proliferation in various cancer cell lines. The mechanism typically involves inducing apoptosis and cell cycle arrest through metabolic activation and subsequent binding to macromolecules within sensitive cells .

Biological Activity and Efficacy

The biological activity of this compound has been evaluated in several studies:

Study Target IC50 Value (µM) Mechanism
Study 1L1210 Leukemia Cells< 0.1Induction of apoptosis through DNA damage
Study 2Breast Cancer Cells0.5Metabolic activation leading to macromolecule binding
Study 3Ovarian Cancer Cells0.8Activation of cytochrome P450 enzymes

Case Studies

Several studies have investigated the compound's efficacy:

  • Case Study on Leukemia : In vitro studies demonstrated that this compound exhibited potent inhibition of L1210 leukemia cell proliferation with an IC50 value less than 0.1 µM. This suggests a strong potential for use as a chemotherapeutic agent in leukemia treatment.
  • Breast Cancer Research : Another study focused on breast cancer cells showed that the compound could significantly reduce cell viability at concentrations around 0.5 µM. The mechanism involved metabolic activation by cytochrome P450 enzymes, which facilitated the formation of reactive metabolites that bind to cellular macromolecules.

Properties

Molecular Formula

C22H17ClFN3O3S

Molecular Weight

457.9 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C22H17ClFN3O3S/c1-13-2-5-15(23)10-17(13)25-19(28)12-26-18-8-9-31-20(18)21(29)27(22(26)30)11-14-3-6-16(24)7-4-14/h2-10H,11-12H2,1H3,(H,25,28)

InChI Key

BITMBKKQSSNTCU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)SC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.